molecular formula C8H6ClNO2 B11718245 8-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one

8-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one

Cat. No.: B11718245
M. Wt: 183.59 g/mol
InChI Key: XSISIOPXDBTLQR-UHFFFAOYSA-N
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Description

8-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound that features a benzoxazine ring with a chlorine atom at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base to form the intermediate, which then undergoes cyclization to yield the desired benzoxazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazines, while oxidation and reduction can lead to different oxidation states of the compound.

Mechanism of Action

The mechanism of action of 8-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one is unique due to the presence of the chlorine atom, which can significantly alter its chemical reactivity and biological activity compared to other benzoxazine derivatives. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals.

Properties

Molecular Formula

C8H6ClNO2

Molecular Weight

183.59 g/mol

IUPAC Name

8-chloro-1,4-dihydro-3,1-benzoxazin-2-one

InChI

InChI=1S/C8H6ClNO2/c9-6-3-1-2-5-4-12-8(11)10-7(5)6/h1-3H,4H2,(H,10,11)

InChI Key

XSISIOPXDBTLQR-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC=C2)Cl)NC(=O)O1

Origin of Product

United States

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